6beta-Hydroxy-dehydrochloromethyltestosterone is a synthetic anabolic-androgenic steroid derived from dehydrochloromethyltestosterone, which was originally developed in the 1960s by the pharmaceutical company Jenapharm and marketed as Oral Turinabol. This compound is primarily recognized for its anabolic properties, making it of interest in both medical and sports contexts. It is classified under anabolic steroids due to its ability to promote muscle growth and enhance athletic performance.
The compound is synthesized from dehydrochloromethyltestosterone, which itself is a derivative of testosterone. Anabolic-androgenic steroids like 6beta-hydroxy-dehydrochloromethyltestosterone are categorized based on their anabolic (muscle-building) and androgenic (masculinizing) effects. Its classification falls under the category of synthetic steroids, specifically designed to mimic the effects of testosterone while minimizing certain side effects.
The synthesis of 6beta-hydroxy-dehydrochloromethyltestosterone involves several key steps:
This multi-step synthesis allows for the production of specific metabolites that can be analyzed for their biological activity.
The molecular formula for 6beta-hydroxy-dehydrochloromethyltestosterone is . The structure features:
The compound's structural complexity allows it to interact effectively with androgen receptors, influencing its biological activity .
The primary chemical reactions involving 6beta-hydroxy-dehydrochloromethyltestosterone include:
The metabolic pathways involve cytochrome P450 enzymes, which facilitate the conversion of the steroid into more polar metabolites that can be excreted.
The mechanism of action for 6beta-hydroxy-dehydrochloromethyltestosterone primarily involves:
This mechanism underscores its potential use in both therapeutic settings for muscle-wasting diseases and illicit use in sports.
These properties influence its formulation in pharmaceutical applications and its detection in biological samples .
6beta-hydroxy-dehydrochloromethyltestosterone has several applications:
6β-Hydroxy-dehydrochloromethyltestosterone (6β-OH-DHCMT) is a primary phase-I metabolite of the anabolic-androgenic steroid dehydrochloromethyltestosterone (DHCMT, Oral-Turinabol®). DHCMT undergoes extensive hepatic biotransformation, where 6β-hydroxylation represents a critical detoxification pathway. This metabolic conversion enhances the compound's water solubility, facilitating renal excretion. The presence of the 4-chloro and 17α-methyl substituents in DHCMT directs metabolism toward alternative positions like C6, as reductions at the Δ4-bond and C5 are sterically hindered [2] [5]. In controlled human studies, 6β-OH-DHCMT is detected in both unconjugated and glucuronidated forms, confirming its significance as a biomarker for DHCMT intake [2] [3].
The 6β-hydroxylation of DHCMT is predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 identified as the primary isoform responsible. This specificity is inferred from in vitro models and structural analogies to testosterone 6β-hydroxylation, a well-established CYP3A4 probe reaction [5] [7]. Additional contributions from hepatic CYP21A2 (steroid 21-hydroxylase) have been postulated, particularly for downstream modifications of DHCMT's D-ring-reduced metabolites. The reaction proceeds via oxygen insertion at C6, yielding a stereospecific β-oriented hydroxyl group. Kinetic studies indicate this pathway dominates early metabolic phases (<48 hours post-administration) [5] [6].
Table 1: Enzymatic Pathways for 6β-Hydroxylation of DHCMT
Enzyme | Reaction Type | Tissue Localization | Metabolic Role |
---|---|---|---|
CYP3A4 | C6β-hydroxylation | Liver | Primary oxidation; generates 6β-OH-DHCMT |
CYP21A2 | C21-hydroxylation | Liver, adrenals | Modifies D-ring-reduced metabolites |
UGT2B17 | Glucuronidation | Liver | Conjugates 6β-OH-DHCMT (minor pathway) |
Following phase-I hydroxylation, 6β-OH-DHCMT undergoes phase-II conjugation, primarily via UDP-glucuronosyltransferases (UGTs). UGT2B7 and UGT2B17 are implicated in the glucuronidation at the 6β-hydroxy group, forming a labile ether glucuronide. However, recent research highlights that glucuronidation more frequently targets downstream metabolites like M3 (4α-chloro-17β-hydroxymethyl-17α-methyl-18-nor-5α-androstan-13-en-3α-ol) rather than 6β-OH-DHCMT itself. Specifically, two isomeric glucuronides of M3—differentiated by conjugation at C3 or C17—have been identified as major urinary excretion products [5]. Sulfonation plays a secondary role, typically occurring on A-ring reduced metabolites (e.g., 3β-sulfates), but has not been confirmed for 6β-OH-DHCMT [2] [5].
Table 2: Phase-II Metabolites of DHCMT Involving 6β-OH-DHCMT Pathway
Metabolite | Conjugation Site | Enzyme | Urinary Fraction | Significance |
---|---|---|---|---|
6β-OH-DHCMT glucuronide | C6β-OH | UGT2B7/2B17 | Minor (<5%) | Short-lived; early detection |
M3-C3 glucuronide | C3α-OH | UGT2B7 | Major (≥30%) | Long-term biomarker (≥20 days) |
M3-C17 glucuronide | C17β-CH₂OH | UGT2B17 | Major (≥25%) | Confirms M3 structure; long-term |
The urinary excretion kinetics of 6β-OH-DHCMT differ markedly from both parent DHCMT and its long-term metabolites:
Though 6β-OH-DHCMT itself is short-lived, it precedes the formation of structurally rearranged, long-term metabolites pivotal for anti-doping detection:
Table 3: Structural Features of Key DHCMT Metabolites
Metabolite | A-Ring | D-Ring | C17 Configuration | Detection Window |
---|---|---|---|---|
6β-OH-DHCMT | Δ4-3-one, 6β-OH | Intact (17α-methyl) | Unmodified | 3–5 days |
M3 | 5α-reduced, 3α-OH | 18-nor-13-ene, 17β-hydroxymethyl | Methyl α, hydroxymethyl β | Up to 45 days |
epiM4 | Δ4-3β-OH | 18-nor-13-ene, 17α-hydroxymethyl | Methyl β, hydroxymethyl α | Up to 30 days |
Complete Compound List:6β-Hydroxy-dehydrochloromethyltestosterone, Dehydrochloromethyltestosterone (DHCMT), Oral-Turinabol, 4α-chloro-17β-hydroxymethyl-17α-methyl-18-nor-5α-androstan-13-en-3α-ol (M3), 4-chloro-17α-hydroxymethyl-17β-methyl-18-norandrosta-4,13-dien-3β-ol (epiM4), 6β-hydroxycortisol.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1